3-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized through various methods. One common method is the cyclization of amidoximes . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles have been used in a wide range of chemical reactions due to their broad range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Physical and Chemical Properties Analysis
Oxadiazoles are generally soluble in water . Their physical and chemical properties can vary greatly depending on their specific structure and the substituents present on the oxadiazole ring .
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves the reaction of 3-chloroaniline with 5-methyl-1,3,4-oxadiazol-2-yl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloroaniline", "5-methyl-1,3,4-oxadiazol-2-yl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 3-chloroaniline to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 5-methyl-1,3,4-oxadiazol-2-yl chloride to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry to obtain the desired product" ] } | |
CAS No. |
1518524-65-6 |
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C9H8ClN3O/c1-5-12-13-9(14-5)6-2-7(10)4-8(11)3-6/h2-4H,11H2,1H3 |
InChI Key |
UUJFOMNNQRFFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC(=C2)Cl)N |
Purity |
95 |
Origin of Product |
United States |
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